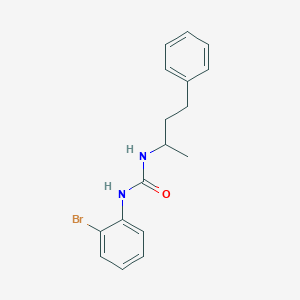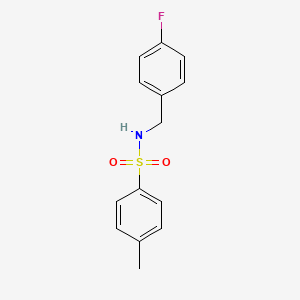![molecular formula C17H21N3O4S2 B4753603 4-[2-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4753603.png)
4-[2-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide
説明
4-[2-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide, commonly known as DAS181, is a promising antiviral drug candidate that has gained attention due to its potential in treating a wide range of respiratory viral infections. This compound is a sialidase enzyme inhibitor that targets the sialic acid receptor, which is an essential component for viral entry and infection.
作用機序
DAS181 is a sialidase enzyme inhibitor that targets the sialic acid receptor, which is an essential component for viral entry and infection. The sialidase activity of the virus cleaves the sialic acid from the host cell surface, allowing the virus to enter and infect the cell. DAS181 inhibits this process by binding to the sialic acid receptor and preventing the viral sialidase from cleaving the sialic acid. This, in turn, prevents viral entry and infection.
Biochemical and Physiological Effects:
DAS181 has been shown to have minimal toxicity and side effects in animal studies. It is rapidly cleared from the body and does not accumulate in tissues. DAS181 has also been shown to have no effect on the normal physiological functions of the host cell.
実験室実験の利点と制限
One of the major advantages of DAS181 is its broad-spectrum antiviral activity against various respiratory viruses. This makes it a promising candidate for the treatment of respiratory viral infections, especially in cases where the specific viral pathogen is unknown. However, one of the limitations of DAS181 is its high cost of production, which may limit its availability for widespread use.
将来の方向性
There are several future directions for the research and development of DAS181. One of the areas of interest is the optimization of the synthesis method to reduce the cost of production. Another area of interest is the development of DAS181 as a prophylactic treatment for respiratory viral infections, especially in high-risk populations such as the elderly and immunocompromised individuals. Additionally, further studies are needed to investigate the long-term safety and efficacy of DAS181 in humans. Finally, the potential use of DAS181 in combination with other antiviral drugs for the treatment of respiratory viral infections should also be explored.
Conclusion:
In conclusion, DAS181 is a promising antiviral drug candidate that has gained attention due to its broad-spectrum antiviral activity against various respiratory viruses. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DAS181 have been discussed in this paper. Further research and development of DAS181 are needed to fully realize its potential as a treatment for respiratory viral infections.
科学的研究の応用
DAS181 has been extensively studied for its antiviral activity against various respiratory viruses, including influenza virus, parainfluenza virus, human metapneumovirus, and respiratory syncytial virus. In vitro studies have shown that DAS181 inhibits viral replication by blocking the sialidase activity of the virus, which is essential for viral entry and infection. In vivo studies have also demonstrated the efficacy of DAS181 in reducing viral load and improving survival rates in animal models of respiratory viral infections.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-23-13-5-8-15(16(11-13)24-2)20-17(25)19-10-9-12-3-6-14(7-4-12)26(18,21)22/h3-8,11H,9-10H2,1-2H3,(H2,18,21,22)(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDOBXAAGSDVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



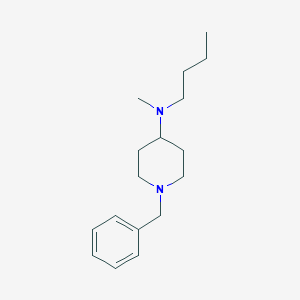
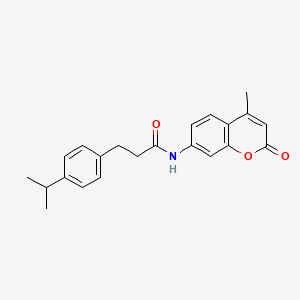
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4753559.png)
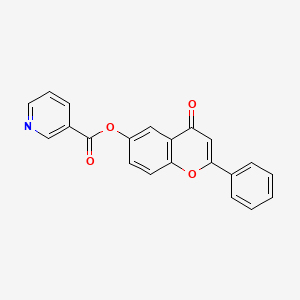
![N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4753561.png)
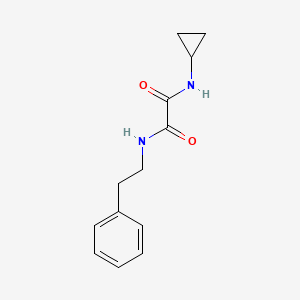
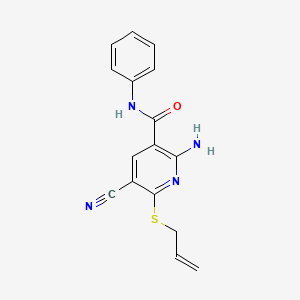
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4753604.png)
![3-(3-chlorobenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4753611.png)
![N-(4-fluorobenzyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4753612.png)
![N'-{[1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4753619.png)
